Cas no 1859216-79-7 (2-(2-Bromo-3-fluorophenyl)oxirane)

2-(2-Bromo-3-fluorophenyl)oxirane is a halogenated epoxide compound featuring both bromine and fluorine substituents on the aromatic ring, which enhances its reactivity and utility in synthetic organic chemistry. The presence of the oxirane (epoxide) group allows for ring-opening reactions, making it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The electron-withdrawing effects of the bromo and fluoro substituents further influence its reactivity, enabling selective functionalization. This compound is particularly valuable in cross-coupling reactions and as a precursor for complex molecular architectures. Its stability under standard conditions ensures ease of handling in laboratory settings.
2-(2-Bromo-3-fluorophenyl)oxirane structure
1859216-79-7 structure
商品名:2-(2-Bromo-3-fluorophenyl)oxirane
CAS番号:1859216-79-7
MF:C8H6BrFO
メガワット:217.035045146942
CID:6404466
PubChem ID:131005539

2-(2-Bromo-3-fluorophenyl)oxirane 化学的及び物理的性質

名前と識別子

    • 2-(2-bromo-3-fluorophenyl)oxirane
    • EN300-1909577
    • SCHEMBL19812764
    • 1859216-79-7
    • 2-(2-Bromo-3-fluorophenyl)oxirane
    • インチ: 1S/C8H6BrFO/c9-8-5(7-4-11-7)2-1-3-6(8)10/h1-3,7H,4H2
    • InChIKey: WZSFMLUUUZHQLN-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=CC=CC=1C1CO1)F

計算された属性

  • せいみつぶんしりょう: 215.95861g/mol
  • どういたいしつりょう: 215.95861g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 12.5Ų

2-(2-Bromo-3-fluorophenyl)oxirane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1909577-0.05g
2-(2-bromo-3-fluorophenyl)oxirane
1859216-79-7
0.05g
$647.0 2023-09-18
Enamine
EN300-1909577-0.5g
2-(2-bromo-3-fluorophenyl)oxirane
1859216-79-7
0.5g
$739.0 2023-09-18
Enamine
EN300-1909577-2.5g
2-(2-bromo-3-fluorophenyl)oxirane
1859216-79-7
2.5g
$1509.0 2023-09-18
Enamine
EN300-1909577-5.0g
2-(2-bromo-3-fluorophenyl)oxirane
1859216-79-7
5g
$2152.0 2023-05-23
Enamine
EN300-1909577-5g
2-(2-bromo-3-fluorophenyl)oxirane
1859216-79-7
5g
$2235.0 2023-09-18
Enamine
EN300-1909577-10.0g
2-(2-bromo-3-fluorophenyl)oxirane
1859216-79-7
10g
$3191.0 2023-05-23
Enamine
EN300-1909577-0.25g
2-(2-bromo-3-fluorophenyl)oxirane
1859216-79-7
0.25g
$708.0 2023-09-18
Enamine
EN300-1909577-1g
2-(2-bromo-3-fluorophenyl)oxirane
1859216-79-7
1g
$770.0 2023-09-18
Enamine
EN300-1909577-0.1g
2-(2-bromo-3-fluorophenyl)oxirane
1859216-79-7
0.1g
$678.0 2023-09-18
Enamine
EN300-1909577-1.0g
2-(2-bromo-3-fluorophenyl)oxirane
1859216-79-7
1g
$743.0 2023-05-23

2-(2-Bromo-3-fluorophenyl)oxirane 関連文献

2-(2-Bromo-3-fluorophenyl)oxiraneに関する追加情報

Comprehensive Overview of 2-(2-Bromo-3-fluorophenyl)oxirane (CAS No. 1859216-79-7): Properties, Applications, and Industry Insights

2-(2-Bromo-3-fluorophenyl)oxirane (CAS No. 1859216-79-7) is a specialized epoxide derivative featuring a bromo-fluorophenyl moiety, which has garnered significant attention in pharmaceutical and agrochemical research. This compound’s unique molecular structure, combining a reactive oxirane ring with halogenated aromatic groups, makes it a versatile intermediate for synthesizing complex molecules. Recent studies highlight its potential in drug discovery, particularly for targeting kinase inhibitors and GPCR modulators, aligning with the growing demand for precision medicine.

The synthetic utility of 2-(2-Bromo-3-fluorophenyl)oxirane lies in its ability to undergo ring-opening reactions, enabling the introduction of diverse functional groups. Researchers are exploring its use in cascade reactions and click chemistry, methodologies frequently searched in AI-driven literature databases. Its fluorine atom enhances metabolic stability, a critical factor in bioactive compound design, while the bromo substituent facilitates further cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

In the context of green chemistry, a trending topic in 2024, this compound’s synthesis has been optimized to reduce hazardous byproducts. Innovations like flow chemistry and catalytic asymmetric epoxidation are being applied to improve yield and enantioselectivity, addressing environmental concerns raised in sustainability-focused forums. Analytical techniques such as HPLC-MS and NMR spectroscopy ensure high purity, meeting stringent regulatory standards for pharmaceutical intermediates.

Market trends indicate rising interest in halogenated epoxides, driven by their role in developing next-generation therapeutics. Frequently searched queries like “epoxide reactivity in drug synthesis” or “fluorophenyl compounds in agrochemicals” reflect this demand. CAS No. 1859216-79-7 is also cited in patents related to anticancer agents and CNS drugs, underscoring its commercial relevance.

From a supply chain perspective, manufacturers emphasize GMP compliance and scalable production to meet global demand. Storage recommendations typically include inert atmospheres to preserve the oxirane ring’s integrity, a detail often queried in chemical handling discussions. Collaborative efforts between academia and industry aim to expand its applications, particularly in bioconjugation and material science.

In summary, 2-(2-Bromo-3-fluorophenyl)oxirane exemplifies the intersection of structural innovation and practical utility. Its role in advancing targeted therapies and sustainable synthesis positions it as a compound of enduring significance, resonating with both research communities and industrial stakeholders.

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